5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt
Overview
Description
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is a chemical compound known for its unique structure and properties This compound belongs to the class of oxadiazolium salts, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt typically involves the following steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions. This reaction forms the oxadiazole ring.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through acetylation of the amino group present on the oxadiazole ring. This is usually achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Isopropyl Group: The isopropyl group is typically introduced via alkylation reactions, using reagents such as isopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The acetylamino and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols, and may be facilitated by catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt exerts its effects involves interactions with various molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Acetylamino)-3-methyl-1,2,3-oxadiazolium, inner salt: Similar structure but lacks the isopropyl group.
5-(Amino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt: Similar structure but lacks the acetyl group.
5-(Acetylamino)-3-(1-methylethyl)-1,2,4-oxadiazolium, inner salt: Similar but with a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
The presence of both the acetylamino and isopropyl groups in 5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt imparts unique chemical reactivity and potential applications compared to its analogs. These functional groups enhance its ability to participate in a wider range of chemical reactions and interact with biological targets more effectively.
This comprehensive overview highlights the significance of this compound in various fields of research and industry
Properties
IUPAC Name |
N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCKOSKYTIDTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)N=C(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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